Spionoside A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

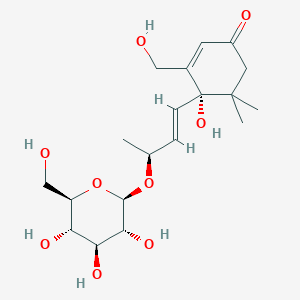

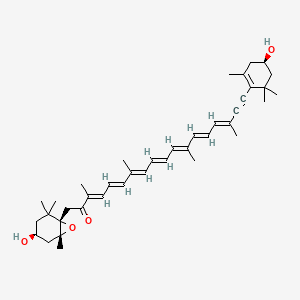

Spionoside A is a natural product found in Capparis spinosa with data available.

Applications De Recherche Scientifique

Biomedical Imaging and Therapy

Magnetic Resonance Imaging (MRI) and Drug Delivery : SPIONs are extensively used in MRI for contrast enhancement. They're also utilized in targeted drug delivery systems due to their magnetic properties, which allow for the guidance of these nanoparticles to specific targets using external magnetic fields (Gupta & Gupta, 2005), (Jin et al., 2014).

Cancer Therapy and Multimodal Imaging : SPIONs have significant potential in cancer therapy, particularly in delivering chemotherapy drugs directly to cancer cells. They also facilitate multimodal imaging techniques, combining therapeutic and diagnostic (theranostic) applications (Thomas, Park, & Jeong, 2013).

Surface Modification and Biocompatibility

Surface Coating for Biomedical Applications : The surface modification of SPIONs is crucial for biocompatibility. Different coatings are applied to make them suitable for various in vivo applications like tissue repair, detoxification, and immunoassay (Lin et al., 2008).

Drug Carriers and Gene Delivery : SPIONs are coated with biocompatible materials for drug delivery and gene therapy applications. This involves attaching therapeutic agents to the SPIONs and guiding them to specific areas in the body (Wahajuddin & Arora, 2012).

Clinical Applications and Future Potentials

Hyperthermia and Immunoassay : SPIONs are employed in hyperthermia for cancer treatment, where they are heated to kill cancer cells. They are also used in immunoassays for detecting specific antigens or antibodies (Neuberger et al., 2005).

Diagnostic and Therapeutic Applications : Their application in diagnosing and treating inflammation and cardiovascular diseases has been explored. SPIONs can also be tailored for specific targeting mechanisms in both research and clinical settings (Kim et al., 2003).

Safety and Toxicity Considerations

Impact on Cellular Functions : While SPIONs are generally considered biocompatible, their impact on gene expression profiles, iron homeostasis, and cellular responses needs careful examination. This includes studying their potential cytotoxicity and genotoxicity (Singh et al., 2010).

Biomedical Concerns and Safety : The interaction of SPIONs with proteins and their safety in various biomedical applications are critical areas of ongoing research. Understanding these interactions is vital for the successful clinical translation of SPION-based therapies (Tietze et al., 2015).

Propriétés

Nom du produit |

Spionoside A |

|---|---|

Formule moléculaire |

C19H30O9 |

Poids moléculaire |

402.4 g/mol |

Nom IUPAC |

(4S)-4-hydroxy-3-(hydroxymethyl)-5,5-dimethyl-4-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one |

InChI |

InChI=1S/C19H30O9/c1-10(27-17-16(25)15(24)14(23)13(9-21)28-17)4-5-19(26)11(8-20)6-12(22)7-18(19,2)3/h4-6,10,13-17,20-21,23-26H,7-9H2,1-3H3/b5-4+/t10-,13+,14+,15-,16+,17+,19+/m0/s1 |

Clé InChI |

STLXSEIODIBOIC-CDPGZDAZSA-N |

SMILES isomérique |

C[C@@H](/C=C/[C@]1(C(=CC(=O)CC1(C)C)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

SMILES canonique |

CC(C=CC1(C(=CC(=O)CC1(C)C)CO)O)OC2C(C(C(C(O2)CO)O)O)O |

Synonymes |

(6S,9S)-6-hydroxyinamoside, ((-)-(6S,9S)-9-O-beta-D-glucopyranosyloxy-6,13-dihydroxy-3-oxo-alpha-ionol) spionoside A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-dimethoxy-3-[6-[(2S,5R,7S)-7-methyl-1,6-dioxaspiro[4.4]nonan-2-yl]hexyl]-3H-2-benzofuran-1-one](/img/structure/B1249309.png)

![3-[4-(6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propane-1,2-diol](/img/structure/B1249326.png)